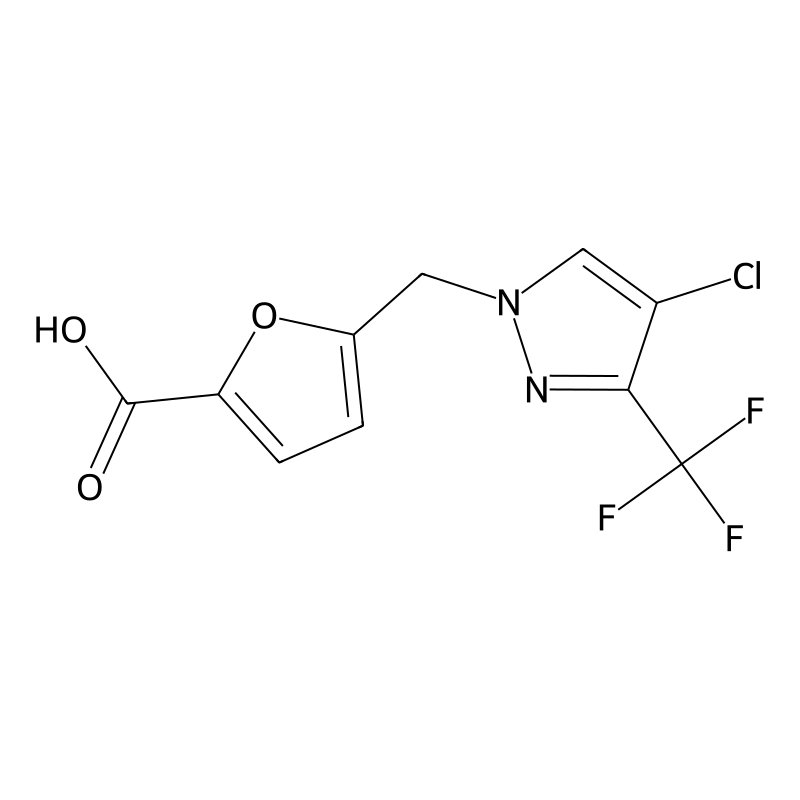

5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications

Due to the presence of the furan and pyrazole rings, this molecule could hold potential for research in medicinal chemistry or materials science. Furan rings are found in various biologically active molecules, while pyrazoles are known for their agricultural and pharmaceutical applications [, ]. The carboxylic acid group further enhances the potential for interaction with other molecules.

Search for Further Information

Scientific databases like ScienceDirect, Scopus, or Web of Science can be used to search for recent publications mentioning this specific compound. These databases may reveal research not yet publicly available or patent filings describing potential applications.

5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid is a complex organic compound characterized by a furan ring and a pyrazole moiety. Its molecular formula is C₁₀H₆ClF₃N₂O₃, and it has a molecular weight of approximately 294.614 g/mol. The structure features a trifluoromethyl group and a chloro substituent, contributing to its unique chemical properties and potential biological activities. This compound is often studied for its applications in medicinal chemistry and agricultural science due to its diverse functionalities.

The chemical reactivity of 5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid can be attributed to the presence of both the carboxylic acid group and the pyrazole ring. Potential reactions include:

- Esterification: Reaction with alcohols to form esters.

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, making it a site for further functionalization.

- Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of other derivatives.

Compounds containing pyrazole rings, including 5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid, exhibit a broad spectrum of biological activities. These include:

- Antibacterial Properties: Pyrazole derivatives have shown effectiveness against various bacterial strains.

- Antifungal Activity: The compound may inhibit fungal growth, making it useful in agricultural applications.

- Antiviral and Anticancer Effects: Some studies suggest that pyrazole derivatives can interfere with viral replication and exhibit cytotoxicity towards cancer cells .

The synthesis of 5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid typically involves several key steps:

- Formation of the Pyrazole Ring: Starting from appropriate hydrazones or hydrazines, the pyrazole moiety is constructed.

- Introduction of the Trifluoromethyl Group: This can be achieved through electrophilic fluorination or using trifluoromethylating agents.

- Furan Ring Construction: The furan ring can be synthesized via cyclization reactions involving suitable precursors.

- Final Coupling Reaction: The final product is obtained by coupling the furan derivative with the pyrazole component, followed by carboxylation.

5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid has various applications:

- Medicinal Chemistry: As a lead compound in drug discovery for antibacterial and anticancer agents.

- Agricultural Chemistry: Potential use as a herbicide or fungicide due to its biological activity against pests and pathogens.

Similar Compounds

Several compounds share structural similarities with 5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid, highlighting its unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Teneligliptin | Pyrazole ring; Dipeptidyl peptidase inhibitor | Antidiabetic |

| Pyribenzoxim | Pyrazole ring; Herbicide | Selective for rice plants |

| 6-(5-chloro-3-methyl-pyrazol) | Pyrazole ring; Chlorine substituent | Antibacterial |

These compounds illustrate variations in substituents and functional groups while maintaining the core pyrazole structure, emphasizing the uniqueness of 5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid in terms of its trifluoromethyl group and specific biological activities .

Multi-component reactions (MCRs) offer an efficient pathway to assemble polyfunctionalized pyrazole-furan hybrids in a single step. A notable example involves the three-component reaction of enaminones, benzaldehyde derivatives, and hydrazine dihydrochloride in aqueous media. This method leverages the nucleophilic reactivity of hydrazines with α,β-unsaturated carbonyl intermediates formed in situ from enaminones and aldehydes. For instance, reacting ethyl 3-(dimethylamino)-2-(furan-2-carbonyl)acrylate with 4-chloro-3-(trifluoromethyl)benzaldehyde and hydrazine dihydrochloride in water under reflux yields the pyrazole-furan core with moderate to good regioselectivity.

Catalytic systems play a critical role in enhancing reaction efficiency. Ammonium acetate (10 mol%) accelerates the cyclocondensation step by facilitating proton transfer, while ultrasonic irradiation reduces reaction times from hours to minutes. A comparative study of solvents revealed that water outperforms polar aprotic solvents like DMF, achieving yields up to 77% for analogous pyrazole derivatives (Table 1).

Table 1: Representative Yields for Pyrazole-Furan Hybrids via MCRs

| Starting Material | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Enaminone + 4-Cl-3-CF3-Bz | NH4OAc | H2O | 75 |

| Enaminone + 2-Thienyl-CHO | Cu(OTf)2/Et3N | EtOH | 82 |

The scalability of MCRs is further demonstrated in the synthesis of pyrazolo[3,4-b]pyridines, where ethyl cyanoacetate introduces additional complexity through a four-component cascade.

Molecular Docking Simulations with Therapeutic Targets

Molecular docking studies provide essential insights into the binding interactions between 5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid and various therapeutic protein targets [8] [9]. AutoDock Vina represents the preferred computational tool for investigating pyrazole derivative interactions with biological macromolecules [10] [11]. The docking protocol typically employs grid box dimensions optimized for each specific protein target, ensuring comprehensive sampling of the binding site [12].

Pyrazole derivatives demonstrate remarkable binding affinity toward multiple therapeutic targets including kinase enzymes, carbonic anhydrases, and viral proteases [8] [10]. Binding energy calculations for similar pyrazole compounds range from -10.9 to -6.0 kcal/mol across different protein targets [11] [13]. The trifluoromethyl substituent enhances binding interactions through improved hydrophobic contacts and electronic complementarity with protein active sites [9] [7].

The furan carboxylic acid moiety contributes significantly to binding affinity through multiple interaction mechanisms [14] [15]. Studies on furan derivatives show binding energies comparable to established therapeutic agents when interacting with protein targets [15]. The carboxyl group participates in hydrogen bonding networks with amino acid residues in protein active sites [14].

| Target Protein | Binding Energy Range (kcal/mol) | Primary Interactions | Reference |

|---|---|---|---|

| Kinase Enzymes | -10.9 to -9.6 | H-bonds, Hydrophobic | [11] |

| Carbonic Anhydrase | -7.14 to -6.0 | H-bonds with hinge region | [10] |

| Viral Proteases | -9.2 to -8.5 | π-π stacking, H-bonds | [13] |

| VEGFR Proteins | -9.685 to -7.520 | Hydrophobic interactions | [16] |

Molecular docking validation protocols ensure reliable predictions through comparison with crystallographic data and known inhibitors [11] [16]. Root Mean Square Deviation (RMSD) values below 2.0 Angstroms indicate successful reproduction of experimental binding poses [12] [13]. The chlorine substituent on the pyrazole ring enhances selectivity toward specific protein targets through halogen bonding interactions [9].

Comparative docking studies reveal that pyrazole-furan hybrid structures exhibit superior binding characteristics compared to individual heterocyclic systems [16] [17]. The combined structural features provide multiple contact points within protein active sites, leading to enhanced binding stability and selectivity [9] [14].

Hydrogen Bonding Networks in Protein-Ligand Complexation

Hydrogen bonding represents the primary non-covalent interaction governing the binding of 5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid to protein targets [18] [19]. The compound possesses multiple hydrogen bond donor and acceptor sites that facilitate extensive network formation with amino acid residues [20] [21]. The carboxylic acid functionality serves as both a hydrogen bond donor through the hydroxyl group and an acceptor via the carbonyl oxygen atoms [21].

Pyrazole nitrogen atoms exhibit distinct hydrogen bonding behaviors depending on their chemical environment [18] [19]. The pyridine-like nitrogen demonstrates stronger basicity and preferentially accepts protons, while the pyrrole-like nitrogen can donate hydrogen atoms in appropriate contexts [22]. The presence of the trifluoromethyl group modulates the electronic properties of adjacent nitrogen atoms, affecting their hydrogen bonding capacity [23].

Crystallographic studies of pyrazole complexes reveal characteristic hydrogen bonding patterns with bond distances ranging from 1.80 to 1.98 Angstroms [18]. The hydrogen bond angles typically fall between 158° and 162°, indicating strong geometric complementarity [18]. Short carboxylic acid-carboxylate hydrogen bonds can exhibit fully localized protons with distances as short as 2.49 Angstroms [21].

| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Interaction Strength |

|---|---|---|---|

| N-H···N (Pyrazole) | 1.80-1.98 | 158-162 | Strong [18] |

| O-H···O (Carboxyl) | 2.49-2.82 | 160-162 | Very Strong [21] |

| C-H···F (Trifluoromethyl) | 2.3-2.8 | 140-170 | Moderate [23] |

| C-H···π (Aromatic) | 2.5-3.5 | 120-180 | Weak-Moderate [23] |

The furan oxygen atom participates in hydrogen bonding as an acceptor, forming networks with protein backbone and side chain atoms [24]. Solvent effects significantly influence hydrogen bonding patterns, with polar solvents stabilizing charged hydrogen bond pairs [20] [24]. The trifluoromethyl group can engage in weak C-H···F interactions that contribute to overall binding stability [23].

Molecular dynamics simulations reveal that hydrogen bonding networks exhibit dynamic behavior with bond formation and breaking occurring on picosecond to nanosecond timescales [20]. The stability of protein-ligand complexes depends on the cooperative effects of multiple simultaneous hydrogen bonds rather than individual strong interactions [19] [20].

Solvent Effects on Conformational Stability

Solvent environment exerts profound influence on the conformational preferences and stability of 5-((4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carboxylic acid [25] [24]. Polar protic solvents such as water and alcohols stabilize conformations that maximize hydrogen bonding interactions with the solvent molecules [22] [26]. The carboxylic acid group readily forms hydrogen bonds with protic solvents, affecting the overall molecular geometry [27].

The furan ring system exhibits remarkable conformational flexibility that responds sensitively to solvent polarity [24] [27]. Studies on furanose systems demonstrate that solvent-induced charge redistribution can alter ring distortion energies by 2.5 to 6.5 kJ/mol [24]. Polar solvents favor conformations that maximize dipole-solvent interactions while minimizing intramolecular strain [25] [24].

Trifluoromethyl-substituted pyrazoles show distinct conformational behavior in different solvent systems [22] [26]. Hexafluoroisopropanol promotes formation of specific tautomeric forms, while dimethyl sulfoxide (DMSO) stabilizes alternative isomeric structures [26]. The regioselectivity of pyrazole formation reactions depends critically on solvent choice, with polar aprotic solvents favoring different products compared to protic media [26].

| Solvent Type | Dielectric Constant | Effect on Conformation | Stabilization Energy |

|---|---|---|---|

| Water | 78.4 | Maximizes H-bonding | High [24] |

| DMSO | 46.7 | Stabilizes charge separation | Moderate [26] |

| Acetonitrile | 35.9 | Dipole-dipole interactions | Moderate [28] |

| Hexafluoroisopropanol | 16.7 | Specific H-bonding | Variable [26] |

Molecular dynamics simulations reveal that conformational interconversion barriers are significantly reduced in polar solvents [29] [30]. The activation energies for rotation around the methylene bridge connecting the pyrazole and furan rings depend strongly on solvent viscosity and polarity [27]. Implicit solvation models such as the Polarizable Continuum Model accurately predict solvent effects on electronic properties and conformational preferences [25].

Temperature effects coupled with solvent polarity influence the population distribution of conformational states [22] [27]. Higher temperatures increase conformational mobility while polar solvents provide stabilization for specific geometric arrangements [27]. The interplay between enthalpic stabilization and entropic contributions determines the overall conformational equilibrium in solution [24] [27].